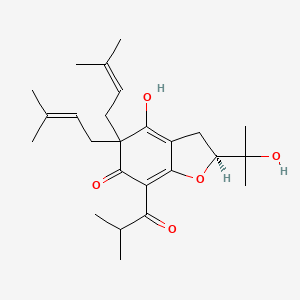
Garcinielliptone HD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Garcinielliptone HD is a polycyclic prenylated acylphloroglucinol compound initially isolated from Garcinia subelliptica. This compound belongs to a family of bioactive natural products known for their diverse pharmacological properties, including antioxidant, vasorelaxant, anticonvulsive, antiparasitic, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of garcinielliptone HD involves multiple steps, including the formation of key intermediates and the final cyclization to form the polycyclic structure. The synthetic route typically starts with the preparation of a prenylated acylphloroglucinol intermediate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as Garcinia subelliptica or the synthesis of the compound using scalable chemical processes. The extraction process typically involves solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, the synthetic route can be optimized for large-scale production by adjusting reaction conditions, using efficient catalysts, and implementing continuous flow processes .
Análisis De Reacciones Químicas
Types of Reactions
Garcinielliptone HD undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce carbonyl groups to alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered pharmacological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of garcinielliptone HD involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of chaperone protein HSPA8, leading to the disruption of protein folding and cellular homeostasis. Additionally, this compound induces apoptosis in cancer cells through the activation of caspase-3 and other apoptotic pathways .
Comparación Con Compuestos Similares
Garcinielliptone HD is part of a family of polycyclic prenylated acylphloroglucinols, which includes compounds such as hyperforin and nemorosone. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Hyperforin: Known for its antidepressant and anti-inflammatory properties.
Nemorosone: Exhibits potent anticancer and antimicrobial activities.
This compound stands out due to its unique combination of antioxidant, vasorelaxant, anticonvulsive, antiparasitic, and anticancer properties, making it a versatile compound with diverse applications .
Propiedades
Fórmula molecular |
C25H36O5 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m0/s1 |
Clave InChI |
ZAIOIYBNXHWCBT-SFHVURJKSA-N |
SMILES isomérico |
CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@H](O2)C(C)(C)O |
SMILES canónico |
CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)

![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
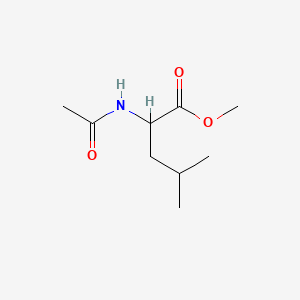
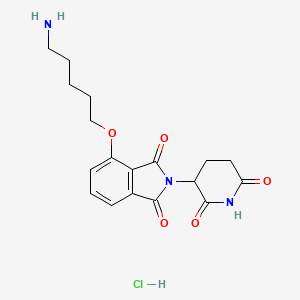

![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)
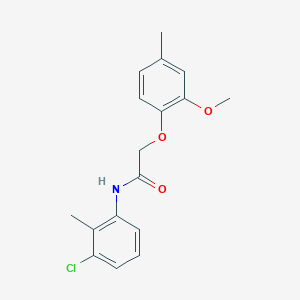
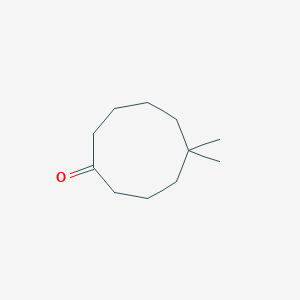
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
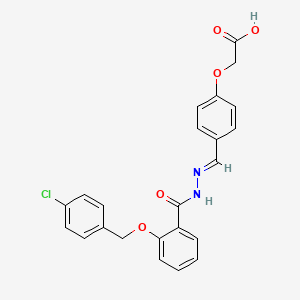
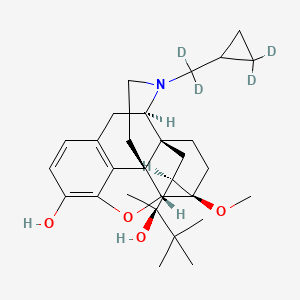
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
